3-(2,3-Dihydroxypropylamino)benzonitrile

Description

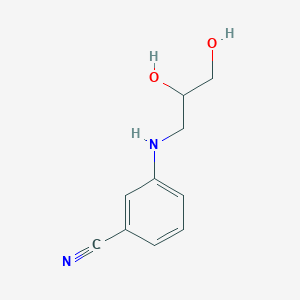

3-(2,3-Dihydroxypropylamino)benzonitrile is a benzonitrile derivative featuring a 2,3-dihydroxypropylamino substituent at the meta position of the aromatic ring. This structural motif confers unique physicochemical properties, including enhanced hydrophilicity due to the presence of two hydroxyl groups, which may improve solubility in polar solvents compared to non-hydroxylated analogs.

Properties

Molecular Formula |

C10H12N2O2 |

|---|---|

Molecular Weight |

192.21 g/mol |

IUPAC Name |

3-(2,3-dihydroxypropylamino)benzonitrile |

InChI |

InChI=1S/C10H12N2O2/c11-5-8-2-1-3-9(4-8)12-6-10(14)7-13/h1-4,10,12-14H,6-7H2 |

InChI Key |

OEIKAZZDVAQLFL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)NCC(CO)O)C#N |

Origin of Product |

United States |

Preparation Methods

One-Pot Synthesis from 2,3-Dialkoxy Benzoic Acid

A prominent method involves a one-pot synthesis starting from 2,3-dialkoxy benzoic acid, which undergoes sequential halogenation, amidation, dehydration, and dealkylation to yield 2,3-dihydroxybenzonitrile without isolating intermediates. This approach is advantageous for industrial scale due to reduced purification steps and improved yield.

| Step | Reaction Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| a) | Halogenation of 2,3-dialkoxy benzoic acid | Halogenating agent in suitable solvent | Formation of benzoic acid halide |

| b) | Amidation with ammonia source | Ammonia or ammonium salt | Formation of corresponding amide |

| c) | Dehydration of amide | Dehydrating reagent (e.g., POCl3) | Formation of dialkoxy benzonitrile |

| d) | Dealkylation of dialkoxy benzonitrile | Aluminum salt-amine complex (e.g., AlCl3/amine) | Formation of 2,3-dihydroxybenzonitrile |

This method yields 2,3-dihydroxybenzonitrile with high purity (>99%) and good overall yield (~70-75%) as confirmed by high-performance liquid chromatography (HPLC).

Introduction of the 2,3-Dihydroxypropylamino Side Chain

The key transformation to obtain this compound involves the nucleophilic substitution or amination of the benzonitrile intermediate with a 2,3-dihydroxypropylamine moiety.

Amination Reaction

- The aromatic nitrile ring bearing a suitable leaving group or activated position (such as a halogen or hydroxyl group) undergoes nucleophilic substitution with 2,3-dihydroxypropylamine.

- Reaction conditions typically involve polar aprotic solvents to enhance nucleophilicity.

- Temperature control is critical to avoid side reactions or degradation of the sensitive dihydroxypropyl group.

Protection and Deprotection Strategies

- Due to the presence of multiple hydroxyl groups on the 2,3-dihydroxypropylamine, protection of these groups may be required to prevent side reactions.

- Common protecting groups include acetals or silyl ethers.

- After amination, deprotection under mild acidic or basic conditions affords the target compound.

Representative Data Table of Preparation Parameters

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Starting material | 2,3-dialkoxy benzoic acid | Purity >99% preferred |

| Halogenation reagent | Thionyl chloride or POCl3 | Controlled temperature 30-85°C |

| Amidation reagent | Ammonia gas or ammonium salts | Ambient to mild heating |

| Dehydrating agent | Phosphorus oxychloride (POCl3) | Reaction time 1-2 hours at 80-85°C |

| Dealkylation agent | Aluminum chloride + amine complex | Temperature 110-120°C, 1-2 hours |

| Amination reagent | 2,3-dihydroxypropylamine | Solvent: toluene or DMF, temperature 30-60°C |

| Purification | Filtration, washing, drying | Final product purity >99% by HPLC |

| Overall yield | 70-75% | Based on starting dialkoxy benzoic acid |

Research Findings and Process Optimization

- The one-pot process reduces intermediate isolation, minimizing product loss and impurity formation.

- Use of aluminum chloride-amine complexes in dealkylation provides selective cleavage of alkoxy groups to yield dihydroxybenzonitrile with minimal mono-dealkylated impurities (<0.1%).

- Monitoring by HPLC ensures reaction completion and high purity.

- Post-reaction washing steps with sodium bicarbonate and brine remove acidic and inorganic impurities.

- Azeotropic distillation effectively controls moisture content (<0.2%), critical for stability and downstream reactions.

Chemical Reactions Analysis

Types of Reactions

3-(2,3-Dihydroxypropylamino)benzonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.

Major Products Formed

Oxidation: Quinones or other oxidized derivatives.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2,3-Dihydroxypropylamino)benzonitrile has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2,3-Dihydroxypropylamino)benzonitrile involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to the modulation of various biochemical processes. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and properties of 3-(2,3-Dihydroxypropylamino)benzonitrile with related compounds:

*Estimated LogP based on hydrophilic substituents (hydroxyl groups).

Key Observations:

Hydrophilicity vs. Lipophilicity: The dihydroxypropylamino group in this compound likely reduces LogP (estimated ~1.5) compared to analogs like 4-[(3,3-diphenylpropylamino)methyl]benzonitrile (LogP 5.26), which has bulky hydrophobic substituents . This enhanced polarity may improve aqueous solubility, making it advantageous for drug delivery or biological applications .

Pharmaceutical Relevance: The compound in , which shares the dihydroxypropylamino group, is combined with a MEK inhibitor for anti-cancer activity. This suggests that hydroxylated amino groups may enhance pharmacokinetic profiles or target engagement in therapeutic contexts .

Materials Science Applications: Benzonitrile derivatives with extended aromatic systems (e.g., phenoxazine-carbazole hybrids in ) are used in OLEDs due to their electron-withdrawing nitrile groups and ability to form thermally activated delayed fluorescence (TADF). While this compound lacks such complex conjugation, its nitrile group could still serve as a building block for functional materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.